

spectroscopic analysis (NMR, IR, MS) of N-Benzyltetrahydro-2H-pyran-4-amine

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Compound of Interest

Compound Name: **N-Benzyltetrahydro-2H-pyran-4-amine**

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An Application Note on the Spectroscopic Analysis of **N-Benzyltetrahydro-2H-pyran-4-amine**

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic characterization of **N-Benzyltetrahydro-2H-pyran-4-amine** (Molecular Formula: $C_{12}H_{17}NO$, Molecular Weight: 191.27 g/mol)[1]. The protocols and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate its unambiguous identification and structural confirmation. The methodologies are designed for standard analytical laboratories.

Predicted Spectroscopic Data and Interpretation

While a comprehensive experimental dataset for this specific molecule is not readily available in public literature, the expected spectroscopic data can be reliably predicted based on the well-established principles of NMR, IR, and MS for its constituent functional groups: a benzyl group, a secondary amine, and a tetrahydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are expected to be deshielded and appear further downfield in the 1H NMR spectrum.[2][3]

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.25 - 7.40	m	5H	Aromatic (C_6H_5)
~ 3.85	s	2H	Benzyllic ($\text{Ar}-\text{CH}_2$)
~ 3.95 - 4.05	ddd	2H	Tetrahydropyran ($\text{O}-\text{CH}_{2e}$)
~ 3.35 - 3.45	td	2H	Tetrahydropyran ($\text{O}-\text{CH}_{2a}$)
~ 2.80 - 2.90	m	1H	Tetrahydropyran ($\text{CH}-\text{N}$)
~ 1.90 - 2.00	m	2H	Tetrahydropyran ($\text{C}-\text{CH}_2-\text{C}_e$)
~ 1.50 - 1.60	m	2H	Tetrahydropyran ($\text{C}-\text{CH}_2-\text{C}_a$)
~ 1.70	br s	1H	Amine (NH)

Note: (e) denotes equatorial, (a) denotes axial protons. The N-H signal may be broad and its chemical shift is highly dependent on concentration and solvent.[3]

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 140.0	Aromatic (Quaternary C)
~ 128.5	Aromatic (CH)
~ 128.2	Aromatic (CH)
~ 127.0	Aromatic (CH)
~ 67.5	Tetrahydropyran (O-CH ₂)
~ 52.0	Benzyllic (Ar-CH ₂)
~ 50.0	Tetrahydropyran (CH-N)
~ 33.0	Tetrahydropyran (CH ₂ adjacent to CH-N)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **N-Benzyltetrahydro-2H-pyran-4-amine**, key absorptions will include the N-H stretch of the secondary amine, C-O-C stretch of the ether, and various C-H stretches.[\[4\]](#)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3350 - 3310	Weak-Medium	N-H Stretch	Secondary Amine
~ 3100 - 3000	Medium	C-H Stretch	Aromatic
~ 3000 - 2850	Medium-Strong	C-H Stretch	Aliphatic (CH ₂ , CH)
~ 1600, ~1495, ~1450	Medium-Weak	C=C Stretch	Aromatic Ring
~ 1250 - 1020	Strong	C-N Stretch	Aliphatic Amine
~ 1100	Strong	C-O-C Stretch	Ether
~ 910 - 665	Broad, Strong	N-H Wag	Secondary Amine
~ 740, ~ 700	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene

Mass Spectrometry (MS)

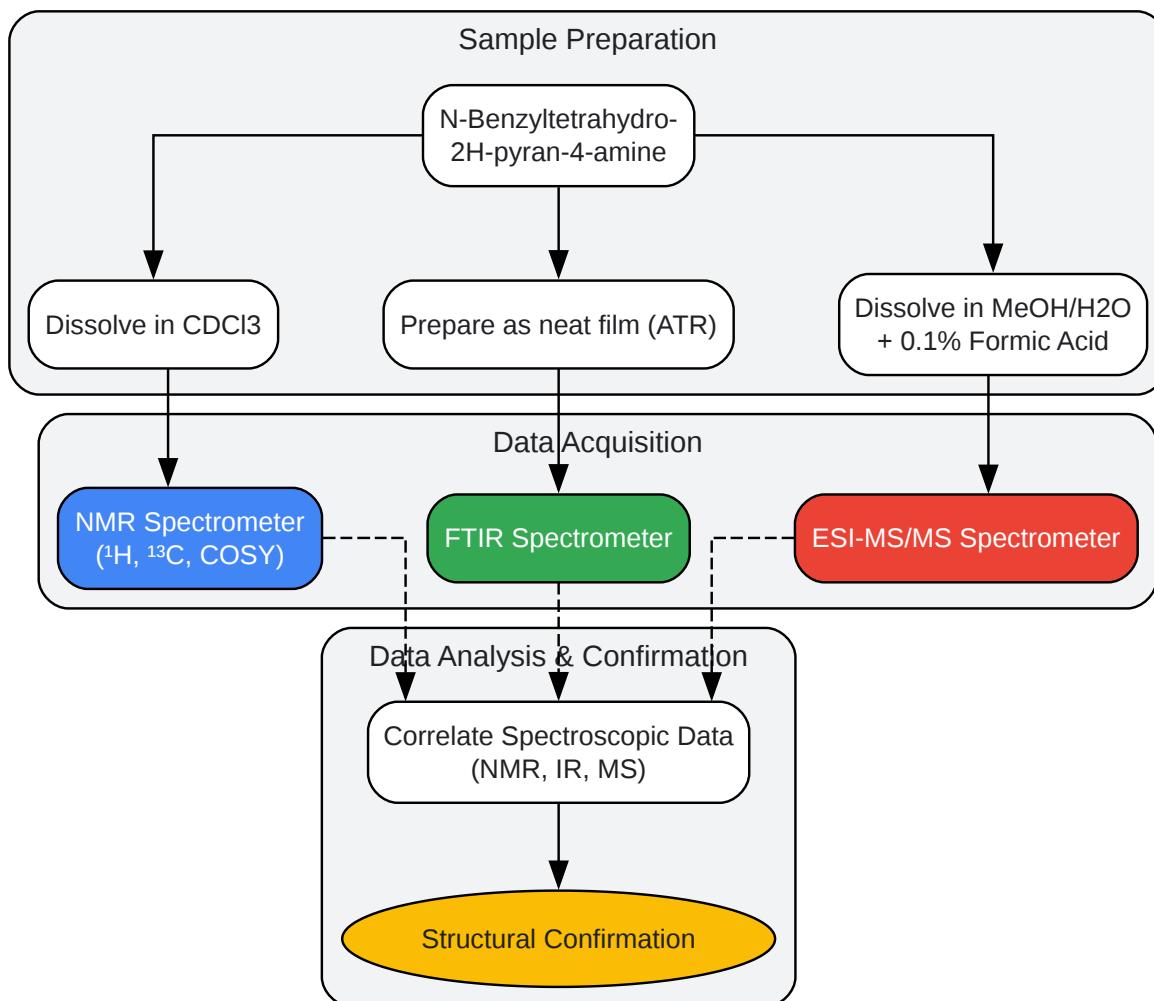
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak for a compound with one nitrogen atom is expected to be an odd number (the Nitrogen Rule).^[5] The fragmentation is dominated by cleavage alpha to the nitrogen atom and benzylic cleavage.^{[5][6]}

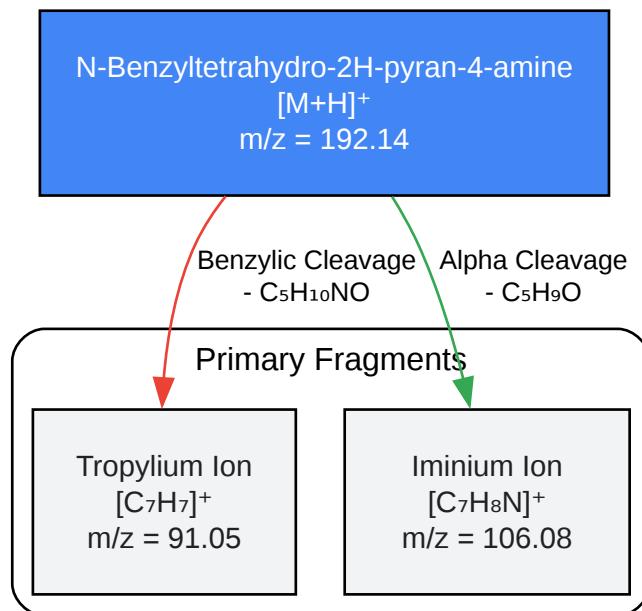
Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Ion	Description
192.14	[M+H] ⁺	Protonated Molecular Ion
173.05	[C ₁₁ H ₉ S] ⁺	Loss of CH ₃ NH ₂ (hypothetical)
106.08	[C ₇ H ₈ N] ⁺	Alpha-cleavage, loss of tetrahydropyran ring
91.05	[C ₇ H ₇] ⁺	Tropylium ion, from cleavage of the benzylic C-N bond

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of the target molecule.





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